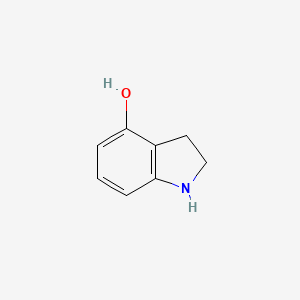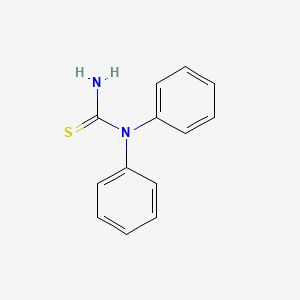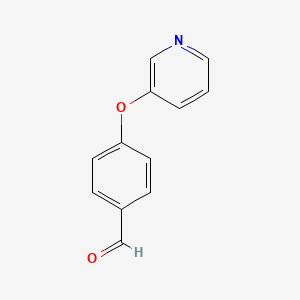
4-(吡啶-3-氧基)苯甲醛
描述
“4-(Pyridin-3-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 87626-41-3 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 4-(3-pyridinyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yloxy)benzaldehyde” is 1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzaldehyde” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, pyridin-3-ol reacts at the oxygen atom .Physical And Chemical Properties Analysis
“4-(Pyridin-3-yloxy)benzaldehyde” is a solid compound .科学研究应用
光物理性质和电荷转移
Altinolcek等人(2021年)的研究探讨了基于咔唑的D-π-A分子的光物理性质和分子内电荷转移(ICT)特性,包括与4-(吡啶-3-氧基)苯甲醛衍生物等密切相关结构的比较。这项研究强调了该化合物在调节化学结构以实现目标光物理性质方面的实用性,特别是考虑到其对ICT行为的影响以及在材料科学中的潜在应用 (Altinolcek et al., 2021)。
电催化活性
Lu等人(2014年)研究了聚合吡咯衍生物在铂电极上对苄醇氧化的电催化活性。他们的研究结果显示了该化合物显著的电催化效率,为其在电化学过程和催化材料开发中的应用提供了见解 (Lu et al., 2014)。
pH鉴别化学传感器
Dhawa等人(2020年)合成了基于包括4-(吡啶-3-氧基)苯甲醛在内的衍生物的荧光化学传感器,用于pH监测。这些化合物通过利用pH差异有效区分正常细胞和癌细胞,突显了它们在生物医学诊断和研究中的潜力 (Dhawa et al., 2020)。
空气中醇氧化催化
Steinhoff等人(2004年)描述了一种吡啶催化系统用于选择性将苄醇在空气中氧化为苯甲醛,详细说明了一个可以为有机合成的高效催化过程提供信息的机理理解 (Steinhoff et al., 2004)。
分子包装和分子间相互作用
Percino等人(2014年)通过4-(吡啶-3-氧基)苯甲醛的缩合反应合成了一种新化合物。该研究侧重于该化合物的结晶形式、分子结构和光学性质,为设计具有特定固态性质的材料提供了宝贵数据 (Percino et al., 2014)。
安全和危害
属性
IUPAC Name |
4-pyridin-3-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZCKMVWWJJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405472 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzaldehyde | |
CAS RN |
87626-41-3 | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-3-yloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

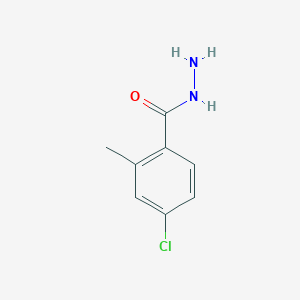
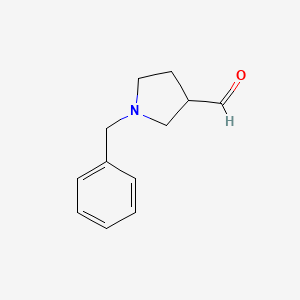
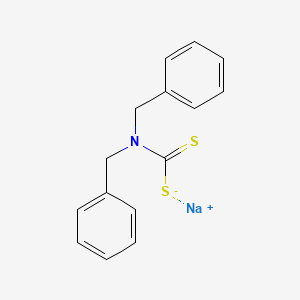

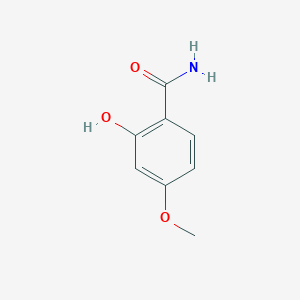
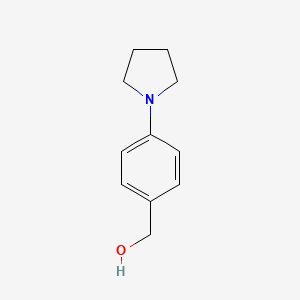
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)



